molecular formula C5H7BrN2O B2472869 2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole CAS No. 1403338-38-4

2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole

Cat. No.: B2472869
CAS No.: 1403338-38-4
M. Wt: 191.028
InChI Key: WFTCKOZEVSHEAN-UHFFFAOYSA-N
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Description

2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole is a heterocyclic compound containing an oxadiazole ring substituted with a bromomethyl group at the 2-position and an ethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with bromomethyl ketone in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve solvents such as dichloromethane, ethanol, or acetonitrile and temperatures ranging from -78°C to reflux.

Major Products Formed

The major products formed from these reactions include substituted oxadiazoles, alcohols, amines, and more complex heterocyclic compounds. The specific products depend on the nature of the reagents and reaction conditions used.

Scientific Research Applications

2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders and infectious diseases.

    Materials Science: It is used in the development of advanced materials such as polymers, liquid crystals, and organic semiconductors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including agrochemicals and dyes.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets such as proteins or nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological activity. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole include other substituted oxadiazoles such as:

  • 2-(chloromethyl)-5-ethyl-1,3,4-Oxadiazole
  • 2-(bromomethyl)-5-methyl-1,3,4-Oxadiazole
  • 2-(bromomethyl)-5-phenyl-1,3,4-Oxadiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromomethyl group allows for versatile reactivity in substitution reactions, while the ethyl group provides steric and electronic effects that influence the compound’s behavior in various applications. This combination of substituents makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2-(bromomethyl)-5-ethyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTCKOZEVSHEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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